

# Technical Guide: Octanal-d2 - Molecular Properties and Analytical Characterization

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## Compound of Interest

Compound Name: Octanal - d2

Cat. No.: B1147827

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Octanal-d2, focusing on its molecular weight, chemical formula, and the experimental protocols for its synthesis and characterization. For the purpose of this guide, Octanal-d2 is assumed to be Octanal-2,2-d2, a common isotopologue where two deuterium atoms are located at the alpha-position to the carbonyl group.

## Quantitative Data Summary

The following table summarizes the key molecular and physical properties of standard octanal and the assumed octanal-2,2-d2.

Property	Octanal	Octanal-2,2-d2 (Assumed)
Chemical Formula	C8H16O	C8H14D2O
Molecular Weight	128.21 g/mol [1]	130.22 g/mol
Appearance	Colorless liquid with a strong fruity odor[2]	Colorless liquid (presumed)
Boiling Point	171 °C[2]	Not available
Melting Point	12-15 °C	Not available
Density	0.821 g/mL at 20 °C	Not available
Solubility in Water	Slightly soluble	Slightly soluble (presumed)

## Structural Relationship

The structural difference between octanal and the assumed octanal-2,2-d2 lies in the isotopic substitution at the C2 position.

Caption: Structural relationship between Octanal and Octanal-2,2-d2.

## Experimental Protocols

### Synthesis of $\alpha$ -Deuterated Aldehydes (General Protocol)

The synthesis of  $\alpha$ -deuterated aldehydes like octanal-2,2-d2 can be achieved through various methods. One common approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the hydrogen-deuterium exchange at the formyl position of the corresponding non-deuterated aldehyde.[3][4]

Materials:

- Octanal
- N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
- Deuterium oxide (D<sub>2</sub>O)

- Anhydrous solvent (e.g., tetrahydrofuran)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the NHC catalyst in the anhydrous solvent.
- Add octanal to the solution.
- Add a stoichiometric excess of deuterium oxide to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by analytical techniques such as  $^1\text{H}$  NMR or GC-MS.
- Upon completion, quench the reaction by adding a small amount of  $\text{H}_2\text{O}$ .
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting octanal-2,2-d<sub>2</sub> by column chromatography or distillation.

## Characterization of Octanal-d<sub>2</sub>

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium and to determine the molecular weight of the deuterated compound.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

- Prepare a dilute solution of the purified octanal-d<sub>2</sub> in a suitable volatile solvent.

- Inject the sample into the GC-MS or LC-MS system.
- Obtain the mass spectrum of the compound.
- Analyze the molecular ion peak ( $M^+$ ) to confirm the increased mass corresponding to the two deuterium atoms. The mass spectrum of octanal will show a molecular ion peak at  $m/z$  128, while octanal-2,2-d<sub>2</sub> should exhibit a molecular ion peak at  $m/z$  130.
- Analyze the fragmentation pattern to further confirm the location of the deuterium atoms.

NMR spectroscopy, particularly  $^1\text{H}$  and  $^2\text{H}$  NMR, is essential for confirming the position of deuterium labeling.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ )

$^1\text{H}$  NMR Analysis:

- The  $^1\text{H}$  NMR spectrum of octanal-2,2-d<sub>2</sub> will show a significant reduction or complete disappearance of the signal corresponding to the  $\alpha$ -protons (the  $\text{CH}_2$  group adjacent to the aldehyde), which is typically observed as a triplet in the spectrum of unlabeled octanal.<sup>[5][6]</sup>
- The aldehyde proton ( $\text{CHO}$ ) signal may appear as a singlet instead of a triplet, due to the absence of coupling with the adjacent deuterated carbon.

$^2\text{H}$  NMR Analysis:

- The  $^2\text{H}$  (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the  $\alpha$ -position, confirming the presence and location of the deuterium atoms.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of octanal-2,2-d<sub>2</sub>.

Caption: General workflow for the synthesis and characterization of Octanal-2,2-d<sub>2</sub>.

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## References

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